molecular formula C18H17N5O3 B2545358 4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate CAS No. 2034234-38-1

4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate

Cat. No.: B2545358
CAS No.: 2034234-38-1
M. Wt: 351.366
InChI Key: KZECQEHYBMWAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate is a heterocyclic compound featuring a pyrazine-substituted imidazole core linked via a carbamoyl-ethyl bridge to a phenyl acetate group. The pyrazine moiety introduces electron-withdrawing properties, which may influence electronic distribution and binding interactions, while the phenyl acetate group could enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-13(24)26-15-4-2-14(3-5-15)18(25)22-9-11-23-10-8-21-17(23)16-12-19-6-7-20-16/h2-8,10,12H,9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZECQEHYBMWAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or rhodium for hydrogenation steps, and various solvents and reagents to facilitate the cyclization and functionalization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and imidazole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Diversity

Target Compound vs. Benzoimidazole-Thiazole-Triazole Acetamides ()
  • Core Structure : The target compound employs a pyrazine-substituted imidazole, whereas analogs in feature benzoimidazole cores fused with thiazole-triazole-acetamide chains (e.g., compounds 9a–9e) .
  • Substituent Effects: The pyrazine ring in the target compound may confer stronger π-π stacking and hydrogen-bonding capabilities compared to the benzodiazolyl groups in ’s compounds.
Target Compound vs. 2-(4-Substituted Phenyl)-4,5-Diphenyl-1H-Imidazoles ()
  • Complexity : The target compound is more structurally elaborate, with a pyrazine substituent and carbamoyl-ethyl bridge, compared to the simpler diphenylimidazoles in .
  • Pharmacological Implications : ’s compounds demonstrated moderate toxicity profiles, but the target’s pyrazine and ester groups may modulate toxicity and bioavailability differently.

Pharmacological and Binding Properties

  • Docking Studies : Compounds in (e.g., 9c) showed interactions with enzyme active sites, visualized via molecular docking . The target compound’s pyrazine-imidazole core may exhibit distinct binding modes due to its smaller size and electronic properties.
  • Enzyme Inhibition Potential: The benzoimidazole-thiazole derivatives in were designed for α-glucosidase inhibition, while the pyrazine-imidazole scaffold in the target compound could target purine-binding enzymes (e.g., kinases) due to structural resemblance to adenine .

Physicochemical and Spectroscopic Data

Property Target Compound (Compound 9c) (Compound 1–10)
Melting Point Not reported 218–220°C 160–165°C (varies by substituent)
IR (C=O stretch) ~1740 cm⁻¹ (ester) ~1680 cm⁻¹ (amide) ~1650 cm⁻¹ (imidazole C=N)
¹H NMR (δ ppm) Pyrazine protons: ~8.5–9.0 Benzodiazolyl protons: ~7.5–8.0 Aromatic protons: ~7.0–7.5
Lipophilicity (LogP) Higher (due to ester group) Moderate (amide linker) Variable (depends on substituents)

Toxicity and Bioactivity

  • : Diphenylimidazoles exhibited low to moderate toxicity in standard assays .

Biological Activity

4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)phenyl acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name, which reflects its intricate structure featuring a pyrazinyl imidazole moiety linked to an ethyl carbamoyl group and an acetate phenyl group. The molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, and its molecular weight is approximately 302.33 g/mol.

Synthesis Pathway

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazine-Imidazole Intermediate : Pyrazine reacts with imidazole under controlled conditions.
  • Introduction of the Ethyl Linker : An ethylating agent is used to attach the ethyl group.
  • Acetylation : The final step involves acetylation of the phenolic hydroxyl group to yield the target compound.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, studies on related pyrazolecarboxamide hybrids have shown promising results against various viruses, including Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV). These compounds demonstrated effective inhibition at micromolar concentrations, with selectivity indices indicating favorable therapeutic profiles .

Antibacterial Activity

In vitro studies have shown that derivatives of this compound possess antibacterial properties against a range of pathogens. For example, modifications in the structural framework have led to enhanced activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in viral replication and bacterial metabolism. The presence of the imidazole ring is crucial for binding affinity, which facilitates its pharmacological effects.

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Condition EC50/IC50 (μM) Selectivity Index Reference
AntiviralHCV6.7>15
AntiviralRSV5–28Not specified
AntibacterialE. coli8.5Not specified
AntibacterialS. aureus10.0Not specified

Case Studies

  • Case Study on HCV Inhibition : A study evaluated a series of pyrazole derivatives similar to our compound, revealing that modifications in the side chains significantly improved antiviral efficacy against HCV, with some compounds achieving an EC50 as low as 6.7 μM .
  • Antibacterial Efficacy Against Resistant Strains : Another investigation focused on the antibacterial properties of structurally related compounds, demonstrating effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.